molecular formula C16H14ClN3O2 B8737871 4-Amino-6-benzyloxy-2-chloro-7-methoxyquinazoline CAS No. 60548-02-9

4-Amino-6-benzyloxy-2-chloro-7-methoxyquinazoline

Cat. No. B8737871
CAS RN: 60548-02-9
M. Wt: 315.75 g/mol
InChI Key: VULUOYHJUMCHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-benzyloxy-2-chloro-7-methoxyquinazoline is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-benzyloxy-2-chloro-7-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-benzyloxy-2-chloro-7-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60548-02-9

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-7-methoxy-6-phenylmethoxyquinazolin-4-amine

InChI

InChI=1S/C16H14ClN3O2/c1-21-13-8-12-11(15(18)20-16(17)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20)

InChI Key

VULUOYHJUMCHSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2N)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethyl formamide (7.9 ml, 0.10 mol) was added dropwise to phosphorus oxychloride (47.9 ml, 0.52 mol) with stirring. After 10 minutes, 4-amino-6-benzyloxy-2-hydroxy-7-methoxyquinazoline (16.4 g, 0.055 mol) was added portionwise and the resulting mixture heated at 90° C. for 1.5 hours, then cooled and poured into ethyl acetate (750 ml). The mixture was neutralised by the portionwise addition of aqueous sodium carbonate and the phases were separated. The organic layer was evaporated to dryness and the residue combined with the organic phase which was then treated with aqueous sodium hydroxide to basify (pH10) and the mixture was heated at 90° C. for 2 hours. After cooling, the mixture was partitioned between dichloromethane (11) and water (11), the organic phase washed with water, dried over MgSO4 and evaporated to give a pale yellow solid. Trituration with isopropanol afforded the subtitle compound as a colourless solid (4.64 g, 27%). Rf 0.64 (ethyl acetate:methanol 95:5, v/v). MS m/z 316, 318 (MH+).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
47.9 mL
Type
reactant
Reaction Step One
Name
4-amino-6-benzyloxy-2-hydroxy-7-methoxyquinazoline
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five
Yield
27%

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